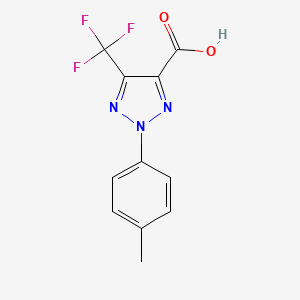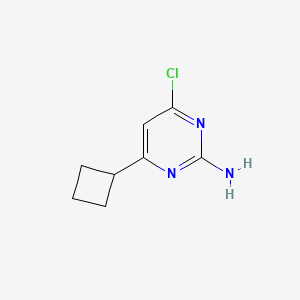
4-Chloro-6-cyclobutylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine typically involves the chlorination of a pyrimidine precursor. One common method is the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) under controlled conditions . The reaction is quenched with alcohols to safely neutralize the excess POCl₃, and the product is isolated using an organic solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality output .
化学反应分析
Types of Reactions
4-Chloro-6-cyclobutylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or thiourea can be used for substitution reactions, typically under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-cyclobutylpyrimidine derivatives .
科学研究应用
4-Chloro-6-cyclobutylpyrimidin-2-amine has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-6-cyclobutylpyrimidin-2-amine involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to nucleic acids or proteins, thereby modulating their function . The exact pathways and targets may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but differs in the substitution pattern, which can lead to different chemical and biological properties.
2-Amino-4-chloro-6-cyclopropylpyrimidine: Another structurally related compound with a cyclopropyl group instead of a cyclobutyl group, affecting its reactivity and applications.
Uniqueness
4-Chloro-6-cyclobutylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group provides steric hindrance and influences its reactivity compared to other pyrimidine derivatives .
属性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC 名称 |
4-chloro-6-cyclobutylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-6(5-2-1-3-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12) |
InChI 键 |
FTXYFHWTPCLTMG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
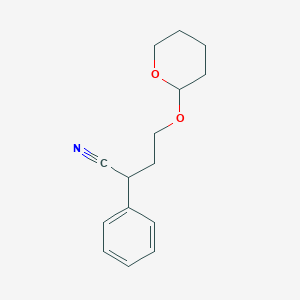
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)

![N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)

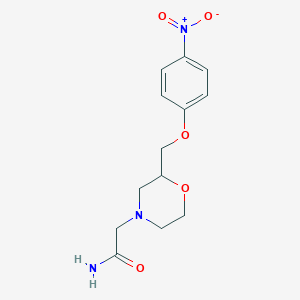
![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)
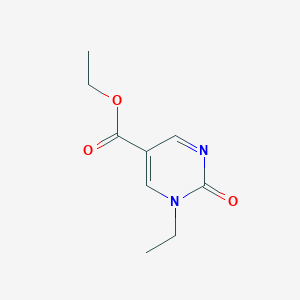
![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)

